n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide
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Overview
Description
Preparation Methods
The synthesis of WAY-151693 involves several key steps:
Starting Material: The synthesis begins with 2-amino-3-methylbenzoic acid methyl ester.
Sulfonylation: This intermediate is reacted with p-methoxybenzenesulfonyl chloride to introduce the sulfonyl group.
Alkylation: The resulting compound is then alkylated with 3-picolyl chloride.
Hydrolysis: The ester group is hydrolyzed using lithium hydroxide in tetrahydrofuran to yield the corresponding carboxylic acid.
Conversion to Hydroxamic Acid: Finally, the carboxylic acid is converted to the hydroxamic acid using oxalyl chloride and hydroxylamine.
Chemical Reactions Analysis
WAY-151693 undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized under specific conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfonamides and substituted benzamides.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of matrix metalloproteinases.
Biology: It is used to investigate the role of matrix metalloproteinases in tissue remodeling and disease progression.
Mechanism of Action
WAY-151693 exerts its effects by inhibiting the activity of matrix metalloproteinases, particularly human collagenase-3 (MMP-13). The compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is achieved through the interaction of the hydroxamic acid group with the zinc ion in the active site of the enzyme .
Comparison with Similar Compounds
WAY-151693 is unique among matrix metalloproteinase inhibitors due to its specific structure and binding affinity. Similar compounds include:
CGS-27023A: Another hydroxamic acid-based inhibitor with a different binding motif.
RS-130830: A sulfonamide derivative with similar inhibitory properties. WAY-151693 stands out due to its high specificity for MMP-13 and its potential therapeutic applications in various diseases.
Properties
Molecular Formula |
C21H21N3O5S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide |
InChI |
InChI=1S/C21H21N3O5S/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18/h3-13,26H,14H2,1-2H3,(H,23,25) |
InChI Key |
AINJYWXKBKRQSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WAY 151693 WAY-151693 WAY151693 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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